Boc-NH-C4-Br

PROTAC Linker design Structure-Activity Relationship

Boc-NH-C4-Br (CAS 164365-88-2) is a bifunctional PROTAC linker offering a critical 4-carbon spacer (≈5-6 Å). Unlike C3 or C5 analogs, its precise length optimizes ternary complex formation. Orthogonal Boc (acid-labile) and Br functionalities enable flexible, high-yielding sequential syntheses, outperforming Cbz-protected alternatives. With a LogP of 2.4, it enhances cellular permeability versus polar PEG linkers. Supplied at ≥98% purity, it reduces purification overhead and side-reaction risks, accelerating SAR studies and library synthesis.

Molecular Formula C9H18BrNO2
Molecular Weight 252.15 g/mol
CAS No. 164365-88-2
Cat. No. B016598
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoc-NH-C4-Br
CAS164365-88-2
SynonymsN-(4-Bromobutyl)carbamic Acid 1,1-Dimethylethyl Ester;  N-(tert-Butoxycarbonyl)-1-bromobutan-4-ylamine; 
Molecular FormulaC9H18BrNO2
Molecular Weight252.15 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NCCCCBr
InChIInChI=1S/C9H18BrNO2/c1-9(2,3)13-8(12)11-7-5-4-6-10/h4-7H2,1-3H3,(H,11,12)
InChIKeyGKGFAEREWWZBKY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Boc-NH-C4-Br (164365-88-2): Technical Specifications and Functional Overview for PROTAC Linker Procurement


Boc-NH-C4-Br (CAS 164365-88-2), also known as tert-butyl (4-bromobutyl)carbamate, is an alkyl chain-based PROTAC (PROteolysis TArgeting Chimera) linker [1]. It features a four-carbon aliphatic chain terminated with a bromine atom at one end and a Boc-protected primary amine at the other [1]. This bifunctional design enables its use as a building block in the synthesis of heterobifunctional protein degraders, where it connects a ligand for an E3 ubiquitin ligase to a ligand for a target protein of interest (POI) [2].

Why Boc-NH-C4-Br (164365-88-2) is Not Interchangeable with Generic Alkyl Linkers: A Procurement Rationale


In PROTAC development, the linker is not a passive spacer; its length, composition, and terminal functionalities are critical determinants of ternary complex formation, cellular permeability, and ultimately, degradation efficacy [1]. Substituting Boc-NH-C4-Br with a generic alkyl halide or a linker of even slightly different length (e.g., C3 or C5) can significantly alter the spatial orientation between the E3 ligase and the POI, potentially converting a potent degrader into an inactive antagonist [2]. Furthermore, the specific combination of a Boc-protected amine and a terminal bromide provides orthogonal reactivity that is essential for stepwise PROTAC assembly, a feature not present in simpler, unprotected analogs [3].

Quantitative Differentiation of Boc-NH-C4-Br (164365-88-2) Against In-Class Alkyl Linker Candidates


Linker Length and Composition: C4 Alkyl Chain vs. C3, C5, and C6 Analogs

Boc-NH-C4-Br possesses a four-carbon (C4) alkyl chain. This specific length is a critical design parameter. Alkyl chain linkers are a major class in PROTAC design, and their length is known to influence degradation potency [1]. While a direct head-to-head comparison for Boc-NH-C4-Br is not available, class-level inference from linker SAR studies indicates that even a single-carbon change can alter the distance between ligands by approximately 1.2–1.5 Å, which can significantly impact ternary complex geometry and subsequent ubiquitination efficiency [2]. The C4 length provides a distinct spatial separation compared to shorter C3 (Boc-NH-C3-Br, CAS 83948-53-2, MW 238.12) and longer C5 (Boc-NH-C5-Br, CAS 83948-54-3, MW 266.18) or C6 (Boc-NH-C6-Br, CAS 142356-33-0, MW 280.20) variants, offering a unique starting point for linker optimization [3].

PROTAC Linker design Structure-Activity Relationship

Protecting Group Strategy: Boc vs. Cbz for Orthogonal Deprotection in PROTAC Synthesis

The Boc (tert-butoxycarbonyl) group on Boc-NH-C4-Br can be selectively removed under acidic conditions (e.g., TFA or HCl) without affecting other common protecting groups like Cbz (benzyloxycarbonyl) or Fmoc [1]. This is in contrast to a direct analog, Benzyl (4-bromobutyl)carbamate (CAS 101625-10-9, MW 286.16), which features a Cbz protecting group [2]. The Cbz group requires hydrogenolysis for removal, a condition that may be incompatible with substrates containing reduction-sensitive functionalities. The Boc group's acid-lability (e.g., TFA/DCM, 1-2h, RT) provides a complementary deprotection strategy, allowing for greater flexibility in multi-step PROTAC synthesis where orthogonal protection is required [3].

PROTAC Orthogonal protecting groups Boc deprotection

Lipophilicity Profile: Computed LogP (XLogP3) of Boc-NH-C4-Br vs. PEG-Based Linkers

The computed partition coefficient (XLogP3) for Boc-NH-C4-Br is 2.4 [1]. This value quantifies its moderate lipophilicity, a characteristic of alkyl chain linkers. For comparison, a structurally related PEG-based PROTAC linker, Boc-NH-PEG8-C2-Br (CAS 2688072-12-8), has a significantly lower predicted LogP (approximately -2.0 based on its PEG8 composition) due to the hydrophilic polyethylene glycol chain . The difference in LogP (Δ > 4 log units) corresponds to a theoretical >10,000-fold difference in octanol/water partition coefficient, highlighting fundamentally distinct physicochemical properties that will dictate different behavior in terms of aqueous solubility, cellular permeability, and potential for non-specific binding [2].

PROTAC Lipophilicity Membrane permeability LogP

Commercial Purity and Quality Control: A Comparative Benchmark for Reproducible PROTAC Synthesis

Boc-NH-C4-Br is commercially available from multiple vendors with guaranteed high purity, typically ≥95%, 97%, or 98% as determined by HPLC and GC, with supporting QC documentation including NMR and HPLC traces . For comparison, its C3 analog, tert-butyl (3-bromopropyl)carbamate (CAS 83948-53-2), is often supplied at a slightly lower standard purity of 95% or ≥96% (GC) . The higher purity standard available for Boc-NH-C4-Br (up to 98%+) minimizes the presence of impurities that could lead to side reactions, lower yields, or complicate purification during multi-step PROTAC synthesis. This is a direct, verifiable procurement advantage when a higher degree of initial purity is required.

PROTAC Linker purity Quality control HPLC

High-Value Application Scenarios for Boc-NH-C4-Br (164365-88-2) Based on Quantitative Evidence


Optimization of PROTAC Ternary Complex Geometry via C4 Linker Length

In early-stage PROTAC development, the precise spatial arrangement of the E3 ligase and POI ligands is critical. Boc-NH-C4-Br provides a defined 4-carbon spacer (approximately 5-6 Å extended length), offering a distinct starting point for linker length optimization. SAR studies indicate that small changes in linker length can drastically alter degradation potency (DC50) and maximum degradation (Dmax) [1]. By incorporating Boc-NH-C4-Br, medicinal chemists can systematically explore the effect of the C4 alkyl chain on ternary complex formation, a parameter that cannot be achieved with shorter (C3) or longer (C5/C6) analogs without fundamentally changing the molecular geometry.

Stepwise PROTAC Assembly Requiring Orthogonal Amine Protection

The synthesis of complex PROTACs often requires multiple sequential conjugation steps. The Boc protecting group on Boc-NH-C4-Br can be selectively removed under mild acidic conditions (e.g., TFA/DCM), while other protecting groups (e.g., Cbz, Fmoc) remain intact [2]. This orthogonal deprotection strategy is essential for constructing heterobifunctional molecules where the order of ligand attachment is critical. In contrast, a linker with a Cbz group (like Benzyl (4-bromobutyl)carbamate) would require hydrogenolysis, a condition incompatible with many functional groups. The acid-labile Boc group therefore enables more flexible and higher-yielding synthetic routes.

Design of PROTACs with Enhanced Passive Membrane Permeability

For PROTACs intended to engage intracellular targets, passive diffusion across the cell membrane is often a key determinant of efficacy. The computed LogP of 2.4 for Boc-NH-C4-Br positions it in a favorable range for passive permeability, unlike highly polar PEG-based linkers (LogP < 0) that may be restricted to active transport or endosomal uptake [3]. By selecting an alkyl chain linker with a moderate LogP, researchers can bias their early-stage PROTAC designs toward improved cellular uptake, potentially reducing the need for extensive formulation or prodrug strategies later in development.

High-Fidelity PROTAC Synthesis with Reduced Purification Burden

In both academic and industrial settings, the efficiency of multi-step syntheses is heavily influenced by the purity of starting materials. The commercial availability of Boc-NH-C4-Br at ≥97-98% purity (compared to the 95% standard for some C3 analogs) directly translates to fewer impurities carried through subsequent steps . This can reduce the time and resources spent on intermediate purifications and lower the risk of side reactions that compromise the final PROTAC's integrity. For high-throughput PROTAC library synthesis or scaled-up production, this higher purity standard represents a tangible cost and time saving.

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